![molecular formula C8H8N4O B6263792 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1146295-74-0](/img/no-structure.png)
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-4-(4H-1,2,4-triazol-4-yl)phenol” is a chemical compound with the CAS Number: 1146295-74-0 . It has a molecular weight of 176.18 . The compound is in powder form .
Synthesis Analysis
The compound has been used in the synthesis of new heterocyclic Schiff base ligands . These ligands were synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2 .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination polymers . These polymers were synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts .Physical And Chemical Properties Analysis
The compound is a powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of this compound for their potential as anticancer agents. Some hybrids exhibited inhibitory activities against cancer cell lines, making them promising candidates for further investigation .
- Antibacterial and Antifungal Properties : The triazole ring system in 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol contributes to its antimicrobial activity. Scientists have studied its effectiveness against bacteria and fungi .
- Optical Sensors : Schiff bases, including those derived from this compound, find applications as optical sensors. Their fluorescence properties make them suitable for detecting specific analytes .
- Luminescent Materials : Coordination polymers based on related compounds have shown multiresponsive luminescence. Researchers have investigated their potential as luminescent materials for various applications .
Medicinal Chemistry and Drug Development
Sensors and Detection
Materials Science and Nanotechnology
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It’s known that the 1,2,4-triazole ring is a crucial component in various marketed drugs . The triazole ring can interact with biological targets through hydrogen bonding and dipole interactions, which may contribute to its wide range of biological activities .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol involves the reaction of 4-amino-2-hydroxyphenol with 4H-1,2,4-triazole in the presence of a suitable catalyst.", "Starting Materials": [ "4-amino-2-hydroxyphenol", "4H-1,2,4-triazole", "Catalyst" ], "Reaction": [ "Dissolve 4-amino-2-hydroxyphenol and 4H-1,2,4-triazole in a suitable solvent", "Add the catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a suitable time period", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent and dry it under vacuum", "Characterize the product using suitable analytical techniques" ] } | |
CAS RN |
1146295-74-0 |
Product Name |
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol |
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.